Rhodium(3+) isooctanoate

Synthesis yield Process economics Rhodium utilization efficiency

Rhodium(3+) isooctanoate (synonym: rhodium(III) 2-ethylhexanoate, Rh(III) 2EH, CAS 20845-92-5; molecular formula C₂₄H₄₅O₆Rh, MW 532.5 g/mol) is a mononuclear rhodium(III) carboxylate complex in which three branched 2-ethylhexanoate (isooctanoate) ligands coordinate a single Rh³⁺ center. It belongs to the broader class of rhodium carboxylate pre-catalysts that serve as homogeneous catalyst precursors for hydroformylation, hydrogenation, and C–H activation reactions.

Molecular Formula C24H45O6Rh
Molecular Weight 532.5 g/mol
CAS No. 93843-19-7
Cat. No. B12641110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(3+) isooctanoate
CAS93843-19-7
Molecular FormulaC24H45O6Rh
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Rh+3]
InChIInChI=1S/3C8H16O2.Rh/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
InChIKeyCSECWDDSMXDVMX-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodium(3+) Isooctanoate (CAS 93843-19-7): Compound Class, Identity, and Industrial Positioning for Procurement


Rhodium(3+) isooctanoate (synonym: rhodium(III) 2-ethylhexanoate, Rh(III) 2EH, CAS 20845-92-5; molecular formula C₂₄H₄₅O₆Rh, MW 532.5 g/mol) is a mononuclear rhodium(III) carboxylate complex in which three branched 2-ethylhexanoate (isooctanoate) ligands coordinate a single Rh³⁺ center [1]. It belongs to the broader class of rhodium carboxylate pre-catalysts that serve as homogeneous catalyst precursors for hydroformylation, hydrogenation, and C–H activation reactions [2]. Unlike the more widely known rhodium(II) carboxylate dimers (lantern-type structures with a Rh–Rh bond), the +3 oxidation state and mononuclear geometry confer distinct reactivity and spectroscopic signatures, with Rh(III) 2EH appearing yellowish-brown to reddish-brown in solution versus the green color of the Rh(II) dimer [1]. Commercial solutions are typically supplied at 2.0–2.5 wt% rhodium content in organic solvents such as 2-ethylhexanol or 2-ethylhexanoic acid . The compound is predominantly positioned as a direct-use, high-purity pre-catalyst for industrial hydroformylation and as a soluble rhodium source for supported catalyst preparation and thin-film deposition.

Homogeneous hydroformylation pre-catalyst Mononuclear Rh(III) carboxylate designed for unmodified olefin conversion; supplied as organic solution.
Supported catalyst manufacturing Organic-soluble precursor for impregnation of carbon, alumina, or silica supports; water-free processing.
Controlled-impurity grade Low sodium and chloride content tailored for catalyst poisoning-sensitive workflows; nitrate-route option.
Oxidation state purity Verified Rh(III) species essentially free of inactive Rh(II); UV/VIS specification supports batch consistency.

Why Rhodium(3+) Isooctanoate Cannot Be Generically Substituted: Ligand, Oxidation State, and Purity Drivers of Functional Differentiation


Within the rhodium carboxylate family, oxidation state, ligand architecture, and ionic impurity profile create hard boundaries that prevent interchangeable use. Rh(III) 2EH differs fundamentally from rhodium(II) carboxylate dimers (e.g., Rh₂(OAc)₄) in both geometric and electronic structure: the +3 oxidation state with monodentate carboxylate ligands yields a mononuclear complex, whereas Rh(II) dimers possess a direct Rh–Rh bond and bridging carboxylates that direct reactivity toward carbenoid and nitrenoid chemistry [1]. The branched 2-ethylhexanoate ligand imparts solubility in non-polar organic solvents (toluene, hexane, hydrocarbons) that shorter-chain carboxylates such as acetate cannot match, while the inverse is true in aqueous systems where acetate precursors remain soluble [2]. Critically, the catalytic activity of rhodium 2-ethylhexanoate in hydroformylation is oxidation-state-dependent: Rh(II) 2EH species, identifiable by their green coloration and UV/VIS absorption at 597 nm, exhibit markedly inferior hydroformylation performance compared to Rh(III) 2EH [1]. Furthermore, residual sodium and chloride ions from sub-optimal syntheses poison downstream catalytic cycles, making impurity specifications a decisive procurement criterion that cannot be inferred from molecular identity alone [1]. These three axes—oxidation state, ligand-controlled solubility, and ionic purity—mean that substituting one rhodium carboxylate for another without matching these parameters risks reduced yield, altered selectivity, and catalyst deactivation.

Oxidation state
Rh(II) carboxylate dimers (green, Rh–Rh bond) exhibit markedly lower hydroformylation activity; Rh(III) mononuclear geometry is required for the active HRh(CO)₄ pathway.
Ligand solubility
Shorter-chain carboxylates (acetate) remain water-soluble and partition poorly into non-polar media; 2-ethylhexanoate enables hydrocarbon-phase processing critical for impregnation and thin films.
Ionic impurities
Residual sodium or chloride from sub-optimal syntheses can poison catalytic cycles; impurity specifications cannot be inferred from molecular identity alone and require lot-level verification.

Quantitative Differentiation Evidence for Rhodium(3+) Isooctanoate: Head-to-Head Data Against Closest Analogs and Prior-Art Preparations


Metal Yield in Synthesis: >99% Rh Recovery vs. Prior-Art Methods at 97% and Below

The improved preparation method described in WO 2017/001647 A1 achieves a rhodium metal yield in excess of 99%, based on the rhodium charged [1]. By contrast, the prior-art method of U.S. Pat. No. 4,845,306 yields a rhodium concentration of only 10,000 ppm in the organic phase with 2 ppm residual rhodium in the combined aqueous phases, corresponding to a metal yield described as 'very small' [1]. A further prior-art method involving ethanol as solvent delivers a 97% metal yield but produces a product with high sodium and chloride ion content and a green color indicative of undesired Rh(II) species [1]. The >99% yield of the improved process therefore represents a rhodium utilization advantage of at least 2 percentage points over the next-best prior method while simultaneously delivering higher purity.

Metal yield
Head-to-head
>99% Rh recovery (improved method) vs. 97% (prior-art ethanol route)
Supports process economics evaluation
At least 2 percentage-point improvement over closest prior method; earlier patent shows substantially lower yield.
Synthesis yield Process economics Rhodium utilization efficiency

Sodium Impurity Content: <500 ppm (Chloride Route) or <250 ppm (Nitrate Route) vs. High Concentrations in Prior-Art Product

Sodium ion content in Rh(III) 2EH solutions prepared by the improved method is specified as below 500 ppm (relative to rhodium content) when rhodium(III) chloride precursors are used, and below 250 ppm when rhodium(III) nitrate is employed as the rhodium source [1]. In a worked example using the chloride route, the sodium content was measured by ICP-OES as <500 ppm relative to rhodium [1]. By contrast, the prior-art methods are explicitly characterized as yielding product that 'contains high concentrations of sodium and chloride ions' [1]. Sodium ions act as catalyst poisons in hydroformylation by competing for coordination sites and altering the electronic environment of the active rhodium carbonyl species.

Sodium content
Head-to-head
Enables catalyst poisoning control
Prior-art material contains qualitatively high sodium; procurement specs should require low Na.
Chloride content
Head-to-head
1,350 ppm exemplified; spec ≤2,500 ppm (chloride route);
Mitigates halide-induced deactivation
Nitrate precursor route recommended for corrosion-sensitive and halide-intolerant applications.
Oxidation state
Head-to-head
UV/VIS A₅₉₇ ≤0.350 (spec); exemplified 0.242; essentially free of Rh(II)
Ensures Rh(III) pre-catalyst activity
Green Rh(II) species catalytically inferior; visual color check (yellow-brown vs green) supports rapid screening.
Solubility profile
Class-level
Organic-soluble (hydrocarbons, toluene) vs. water-soluble Rh(III) acetate
Determines non-aqueous process fit
Qualitative inversion of solubility; quantitative limits not determined in direct comparative assay.
Space yield
Head-to-head
Considerably higher than prior art; ~2 wt% Rh in organic phase vs. 1 wt% in US 4,845,306
Supports industrial scalability
Approximately double Rh concentration at near-quantitative yield; context-dependent on reactor configuration.
Ionic impurity Catalyst poisoning Sodium specification Product quality

Chloride Impurity Content: 1,350 ppm Exemplified vs. <2,500 ppm Specification vs. High Chloride in Prior Art

Total chlorine content in Rh(III) 2EH solutions prepared by the improved method is specified as below 2,500 ppm (relative to rhodium) when chloride-based Rh(III) precursors are used, and below 250 ppm when the nitrate precursor route is employed [1]. In a worked example using rhodium(III) chloride solution as precursor with extraction into 2-ethylhexanol and subsequent sulfuric acid washing, the overall chlorine content was determined as 1,350 ppm relative to rhodium [1]. The prior-art methods produce material with 'high concentrations of... chloride ions' that are qualitatively uncontrolled [1]. Halide ions are known to cause reactor corrosion and can poison rhodium hydroformylation catalysts by forming stable, less active halide-bridged species.

Chloride content
Head-to-head
1,350 ppm exemplified; spec ≤2,500 ppm (chloride route);
Mitigates halide-induced deactivation
Nitrate precursor route recommended for corrosion-sensitive and halide-intolerant applications.
Oxidation state
Head-to-head
UV/VIS A₅₉₇ ≤0.350 (spec); exemplified 0.242; essentially free of Rh(II)
Ensures Rh(III) pre-catalyst activity
Green Rh(II) species catalytically inferior; visual color check (yellow-brown vs green) supports rapid screening.
Solubility profile
Class-level
Organic-soluble (hydrocarbons, toluene) vs. water-soluble Rh(III) acetate
Determines non-aqueous process fit
Qualitative inversion of solubility; quantitative limits not determined in direct comparative assay.
Space yield
Head-to-head
Considerably higher than prior art; ~2 wt% Rh in organic phase vs. 1 wt% in US 4,845,306
Supports industrial scalability
Approximately double Rh concentration at near-quantitative yield; context-dependent on reactor configuration.
Chloride impurity Corrosion Catalyst poisoning Halide specification

Oxidation State Purity: Rh(III) 2EH Essentially Free of Rh(II) Species vs. Prior-Art Material Containing Significant Rh(II) Proportion

The improved method delivers Rh(III) 2EH solutions that are 'essentially free of Rh(II) 2-ethylhexanoate,' a claim validated by UV/VIS spectroscopy: the absorbance intensity at 597 nm for a solution with 1.9–2.1 wt% rhodium content measured in a 2 mm QS cuvette is specified as ≤0.350 [1]. In a worked example, the absorbance at 597 nm was 0.242 [1]. Prior-art methods produce material with a green color that 'indicates the presence of rhodium(II) 2-ethylhexanoate,' and the patent explicitly states that 'the catalytic effect of Rh(II) 2-EH in hydroformylation reactions is worse than that of Rh(III) 2EH' [1]. The presence or absence of Rh(II) is visually discernible: Rh(III) 2EH solutions are yellowish-brown to reddish-brown, whereas Rh(II) 2EH solutions are green [1].

Oxidation state
Head-to-head
UV/VIS A₅₉₇ ≤0.350 (spec); exemplified 0.242; essentially free of Rh(II)
Ensures Rh(III) pre-catalyst activity
Green Rh(II) species catalytically inferior; visual color check (yellow-brown vs green) supports rapid screening.
Oxidation state purity Rh(II) contamination UV/VIS spectroscopy Catalytic activity

Solubility Profile: Organic-Phase Compatibility vs. Water-Soluble Rhodium(III) Acetate

Rhodium(III) 2-ethylhexanoate is characterized by high solubility in non-polar and moderately polar organic solvents including hydrocarbons, toluene, hexane, and alcohols, while being insoluble in water [1]. This contrasts with rhodium(III) acetate (CAS 42204-14-8), which exhibits moderate to good water solubility and solubility in polar organic solvents such as acetic acid but limited solubility in non-polar hydrocarbons [2]. The long branched alkyl chains of the 2-ethylhexanoate ligand provide the lipophilic character that enables direct use in non-aqueous homogeneous hydroformylation, organic-phase impregnation of catalyst supports, and solution-based thin-film deposition processes where water must be excluded [1]. This differential solubility is a class-level property driven by the carbon number and branching of the carboxylate ligand.

Solubility profile
Class-level
Organic-soluble (hydrocarbons, toluene) vs. water-soluble Rh(III) acetate
Determines non-aqueous process fit
Qualitative inversion of solubility; quantitative limits not determined in direct comparative assay.
Solubility Non-aqueous catalysis Impregnation Ligand design

Space Yield Improvement: Considerably Higher Reactor Productivity vs. Prior-Art Preparation Methods

The improved method for preparing Rh(III) 2EH achieves a space yield (product quantity formed per unit reactor volume) that is 'considerably higher than in the preparation based upon methods known from prior art' [1]. This improvement stems from the elimination of intermediate isolation steps and the direct extraction of the target product into a water-immiscible alcohol or carboxylic acid phase that can be used without further processing [1]. The prior-art method of U.S. Pat. No. 4,845,306 yields only 10,000 ppm rhodium in the organic extract, with the majority of rhodium remaining in the aqueous phase at 2 ppm, indicating poor space utilization [1]. While absolute space yield values are reactor-configuration-dependent, the patent explicitly frames the improvement as enabling 'economically feasible' production on an industrial scale [1].

Space yield
Head-to-head
Considerably higher than prior art; ~2 wt% Rh in organic phase vs. 1 wt% in US 4,845,306
Supports industrial scalability
Approximately double Rh concentration at near-quantitative yield; context-dependent on reactor configuration.
Space yield Process intensification Industrial scalability Reactor productivity

Evidence-Backed Application Scenarios for Rhodium(3+) Isooctanoate in Research and Industry


Unmodified Homogeneous Hydroformylation of Olefins to Aldehydes

Rh(III) 2EH is positioned as the direct-use pre-catalyst of choice for unmodified (phosphine/phosphite-free) rhodium-catalyzed hydroformylation of terminal and internal olefins [1]. Under synthesis gas (CO/H₂) at elevated temperature and pressure, Rh(III) 2EH is converted in situ to the active HRh(CO)₄ species [1]. The oxidation state purity of Rh(III) over Rh(II) is critical because Rh(II) 2EH exhibits 'worse' catalytic activity in hydroformylation [1]. The organic solubility of Rh(III) 2EH enables homogeneous operation in the organic phase, avoiding the phase-transfer limitations encountered with water-soluble rhodium acetate precursors. Industrial methods using Rh 2-ethylhexanoate in hydroformylation are documented in DE 38 22 038 A1 and WO 2009/059713 A1 [1]. Procurement specifications should prioritize low chloride (<2,500 ppm, ideally <250 ppm from nitrate route) and verified Rh(III) oxidation state (UV/VIS A₅₉₇ ≤0.350) to maximize aldehyde yield and minimize catalyst deactivation.

Organic-Phase Impregnation for Supported Rhodium Catalyst Manufacturing

The high solubility of Rh(III) 2EH in hydrocarbons (toluene, hexane) and its water insolubility make it the preferred rhodium precursor for incipient wetness impregnation of porous supports such as activated carbon, alumina, and silica [2]. Unlike water-soluble rhodium(III) acetate or chloride salts, the 2-ethylhexanoate precursor penetrates hydrophobic support pores uniformly without aqueous surface-tension effects that can cause non-uniform metal distribution [2]. After impregnation, thermal decomposition of the carboxylate ligands at 300–450 °C under controlled atmosphere yields highly dispersed metallic rhodium nanoparticles [3]. Supported catalysts prepared via this route are employed in automotive emission control, selective hydrogenation, and industrial hydroformylation. Procurement for this application requires material with controlled rhodium content (typically 2.0–2.5 wt% Rh in solution) and low sodium/chloride to avoid poisoning the final supported catalyst [1].

Solution-Based Deposition of Rhodium Thin Films and Coatings for Electronics

Rh(III) 2EH serves as a soluble rhodium source for solution-based thin-film deposition techniques including spin-coating, dip-coating, and precursor ink formulation [2]. The compound's solubility in organic solvents, combined with its decomposition to metallic rhodium upon thermal treatment, enables the fabrication of rhodium electrodes, catalytic films, and precious metal coatings for microelectronics, sensors, and photovoltaic applications [2]. The long-chain carboxylate ligand provides sufficient stability in solution to permit handling and deposition under ambient conditions, while decomposing cleanly to rhodium metal without leaving refractory residues when chloride-free precursor (nitrate route, Cl <250 ppm) is employed [1]. This application scenario requires procurement of material with verified low halide content to avoid chloride-induced corrosion of electronic device structures and to ensure film purity [1].

Precursor for Organometallic Rhodium Complex Synthesis in Non-Polar Media

The organic solubility of Rh(III) 2EH enables ligand exchange and complexation reactions in non-polar solvents that are inaccessible to acetate or halide rhodium precursors [2]. This facilitates the preparation of mixed-ligand rhodium complexes, including phosphine- and N-heterocyclic carbene-ligated species, directly in hydrocarbon or toluene solution without the need for phase-transfer catalysts or solvent switching [2]. The controlled stoichiometry of three 2-ethylhexanoate ligands per rhodium center provides predictable ligand displacement chemistry for mechanistic studies and catalyst development [1]. For this application, procurement of Rh(III) 2EH with verified oxidation state purity (Rh(III) vs. Rh(II)) is essential because the Rh(II) dimer has a different coordination geometry (lantern structure with bridging carboxylates) that would alter the stoichiometry and outcome of ligand exchange reactions [1].

Application
Selection Property
Validation Focus
Unmodified homogeneous hydroformylation
Rh(III) oxidation state purity; low chloride/sodium
Batch-to-batch hydroformylation activity verification
Supported catalyst impregnation
Organic solubility, controlled Rh content
Uniform metal dispersion after thermal activation
Thin-film deposition and coatings
Chloride-free precursor (nitrate route)
Residue-free film purity and adhesion
Organometallic complex synthesis
Mononuclear Rh(III) geometry, ligand displaceability
Predictable stoichiometry in ligand exchange
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